Cas no 1368183-13-4 (1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one)
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one
- EN300-1963135
- 1368183-13-4
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- Inchi: 1S/C8H12F3NO2/c9-8(10,11)7(13)1-2-12-3-5-14-6-4-12/h1-6H2
- InChI Key: QWFYWEGOUVSBAI-UHFFFAOYSA-N
- SMILES: FC(C(CCN1CCOCC1)=O)(F)F
Computed Properties
- Exact Mass: 211.08201311g/mol
- Monoisotopic Mass: 211.08201311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 29.5Ų
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963135-0.05g |
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one |
1368183-13-4 | 0.05g |
$732.0 | 2023-09-17 | ||
| Enamine | EN300-1963135-0.1g |
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one |
1368183-13-4 | 0.1g |
$767.0 | 2023-09-17 | ||
| Enamine | EN300-1963135-0.25g |
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one |
1368183-13-4 | 0.25g |
$801.0 | 2023-09-17 | ||
| Enamine | EN300-1963135-0.5g |
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one |
1368183-13-4 | 0.5g |
$836.0 | 2023-09-17 | ||
| Enamine | EN300-1963135-1.0g |
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one |
1368183-13-4 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-1963135-2.5g |
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one |
1368183-13-4 | 2.5g |
$1707.0 | 2023-09-17 | ||
| Enamine | EN300-1963135-5.0g |
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one |
1368183-13-4 | 5g |
$2525.0 | 2023-06-03 | ||
| Enamine | EN300-1963135-10.0g |
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one |
1368183-13-4 | 10g |
$3746.0 | 2023-06-03 | ||
| Enamine | EN300-1963135-1g |
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one |
1368183-13-4 | 1g |
$871.0 | 2023-09-17 | ||
| Enamine | EN300-1963135-5g |
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one |
1368183-13-4 | 5g |
$2525.0 | 2023-09-17 |
1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one
Recent Advances in the Study of 1,1,1-Trifluoro-4-(morpholin-4-yl)butan-2-one (CAS: 1368183-13-4)
The compound 1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one (CAS: 1368183-13-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development.
Recent studies have highlighted the versatility of 1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one as a key intermediate in the synthesis of fluorinated organic compounds. Fluorinated molecules are of particular interest in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and binding affinity to biological targets. The presence of the trifluoromethyl group and the morpholine moiety in this compound makes it a valuable scaffold for designing novel bioactive molecules.
One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. Researchers have demonstrated that derivatives of 1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one exhibit potent inhibitory activity against specific kinases, making them promising candidates for further drug development.
In addition to its role in kinase inhibition, recent investigations have explored the compound's potential as a building block for PET (positron emission tomography) imaging agents. The incorporation of fluorine-18 isotopes into the trifluoromethyl group could enable the development of novel radiotracers for diagnostic imaging, particularly in oncology and neurology.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on this scaffold. Future research directions may include structure-activity relationship (SAR) studies to identify more potent and selective analogs, as well as in vivo evaluations to assess their therapeutic efficacy and safety profiles.
In conclusion, 1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-one (CAS: 1368183-13-4) represents a versatile and valuable compound in the realm of chemical biology and medicinal chemistry. Its unique structural features and demonstrated biological activities position it as a promising candidate for further exploration in drug discovery and diagnostic applications. Continued research in this area is expected to yield significant contributions to the development of novel therapeutics and imaging agents.
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